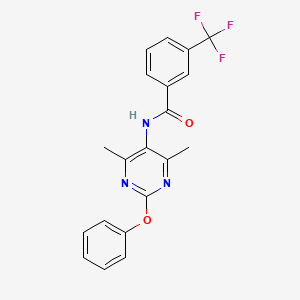![molecular formula C19H10F7N5 B2668016 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine CAS No. 321522-23-0](/img/structure/B2668016.png)
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ccc2c (cc (nc2n1)C (F) (F)F)C (F) (F)F . This notation provides a way to represent the structure using ASCII strings, where each character represents atoms and bonds. Physical And Chemical Properties Analysis
The compound has an empirical formula of C10H5F6N3 and a molecular weight of 281.16 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Novel Fluorinated Polyimides and Polyamides
Development of Advanced Polymeric Materials
Research has been focused on the synthesis of novel fluorinated polyimides and polyamides using trifluoromethyl-substituted bis(ether amine) monomers. These materials exhibit exceptional solubility in organic solvents, low moisture absorption, and high thermal stability, making them suitable for applications in electronics, aerospace, and coatings. The incorporation of trifluoromethyl groups contributes to the low dielectric constants and high optical transparency of the polymers, indicating their potential in the fabrication of insulating films and optical devices (Chung et al., 2008).
Optical and Electronic Material Development
Synthesis of Heterocyclic Compounds for Optoelectronics
Another area of interest is the synthesis of heterocyclic compounds with potential applications in optoelectronic devices. Research in this domain explores the creation of novel materials with specific optical properties, such as enhanced emission wavelengths and improved photostability. These materials are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic displays, demonstrating the broader applicability of fluorinated compounds in creating more efficient and durable electronic components (Ramkumar & Kannan, 2015).
Fluorescent Dyes and Probes
Development of Fluorinated Dyes
Fluorinated compounds are also pivotal in the synthesis of fluorescent dyes, which are employed in a variety of biological and chemical sensors. These dyes, thanks to their fluorinated segments, exhibit unique photophysical properties, such as high photostability and sensitivity to environmental changes. This makes them excellent candidates for use in fluorescence microscopy, flow cytometry, and other analytical applications where high precision and reliability are required (Hecht et al., 2013).
properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F7N5/c20-10-3-1-9(2-4-10)12-8-28-31(16(12)27)15-6-5-11-13(18(21,22)23)7-14(19(24,25)26)29-17(11)30-15/h1-8H,27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBCZPYYCWLMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


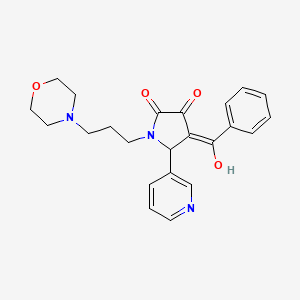
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)
![1-(7-Ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2667939.png)
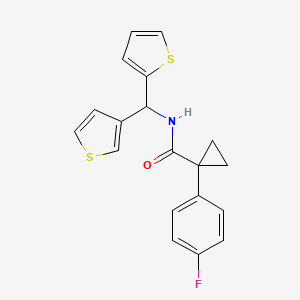
![2-[[3-Ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid](/img/structure/B2667942.png)

![3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2667946.png)
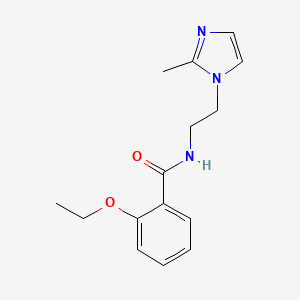
![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2667951.png)
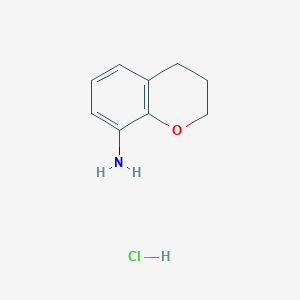
![2-[[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667954.png)
